Magnesium dihydrogen di-L-aspartate falls under the category of magnesium salts and is classified as a chelating agent due to its ability to form complexes with metal ions. It is also categorized as a nutrient supplement, essential for various physiological functions in the body.
The synthesis of magnesium dihydrogen di-L-aspartate can be achieved through several methods:
The reaction generally proceeds as follows:
Magnesium dihydrogen di-L-aspartate has a molecular formula of or more specifically represented as . It features a central magnesium ion coordinated by two L-aspartate anions, which include both amino and carboxyl functional groups that contribute to its chelating properties .
These properties indicate its stability under various conditions, making it suitable for both laboratory and nutritional applications .
Magnesium dihydrogen di-L-aspartate primarily undergoes substitution reactions due to the presence of reactive functional groups in the L-aspartate moiety. It can also participate in chelation reactions with other metal ions.
Common reactions include:
These reactions are typically conducted under mild conditions, allowing for efficient product isolation through filtration or evaporation techniques.
Magnesium dihydrogen di-L-aspartate exerts its effects by increasing intracellular magnesium concentrations, which are crucial for numerous enzymatic reactions involved in energy metabolism and nucleic acid synthesis. Magnesium acts as a cofactor for over 300 enzymes, facilitating processes such as ATP synthesis and muscle contraction .
The compound enhances sodium-potassium pump activity in myocardial cells, supporting cardiovascular health by regulating ion balance across cell membranes. Its mode of action also includes promoting immune responses through interactions with various immune cells.
These properties suggest careful handling is required during laboratory use to avoid potential hazards .
Magnesium dihydrogen di-L-aspartate has diverse applications across multiple fields:
The historical trajectory of magnesium dihydrogen di-L-aspartate originates from early investigations into magnesium-amino acid complexes. Magnesium itself was first isolated in 1808 by Sir Humphry Davy via electrolysis of magnesia (MgO), earning its name from the Greek region Magnesia [5]. The therapeutic potential of magnesium-aspartate complexes gained prominence in the mid-20th century, coinciding with elucidations of aspartate’s role in cellular metabolism.
Nomenclature refinements reflect evolving chemical insights:
Pharmacopeial standards rigorously define magnesium dihydrogen di-L-aspartate’s identity, purity, and analytical controls. Key monographs include:
British Pharmacopoeia/European Pharmacopoeia (BP/EP)
FDA and EU Regulatory StatusWhile not approved as a standalone drug in major jurisdictions, it holds:
Table 2: Pharmacopeial Compliance Parameters
Test Parameter | BP/EP Requirement | Analytical Method |
---|---|---|
Assay (Chelometric) | 28.85 mg ≡ 1 mL 0.1M Na₂EDTA | Complexometric titration |
Chloride Impurities | ≤200 ppm | Limit test |
Sulfate Impurities | ≤500 ppm | Limit test after 30 min |
Specific Optical Rotation | +20.5° to +23.0° | Polarimetry in HCl solution |
Magnesium dihydrogen di-L-aspartate exemplifies advanced mineral delivery via amino acid chelation, exploiting endogenous transport mechanisms.
Bioavailability Mechanisms
Therapeutic Differentiation
Emerging Research Frontiers
This compound’s evolution—from elemental discovery to targeted chelate—illustrates the integration of coordination chemistry and physiological insight to overcome inherent limitations of mineral supplementation.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9